molecular formula C17H18N2O3 B10974105 Ethyl 2-{[(3-methylphenyl)carbamoyl]amino}benzoate

Ethyl 2-{[(3-methylphenyl)carbamoyl]amino}benzoate

Cat. No.: B10974105
M. Wt: 298.34 g/mol
InChI Key: FYLBCNHJZZMOGT-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst . The reaction conditions usually involve heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of catalyst and solvent can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols .

Scientific Research Applications

ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific reactions that can be measured to study enzyme activity. In drug development, it may be designed to release an active drug in response to specific conditions in the body .

Comparison with Similar Compounds

ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE lies in its specific structure, which allows it to be used in a wide range of applications, from organic synthesis to drug development.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

ethyl 2-[(3-methylphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C17H18N2O3/c1-3-22-16(20)14-9-4-5-10-15(14)19-17(21)18-13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H2,18,19,21)

InChI Key

FYLBCNHJZZMOGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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